Potassium (6-carboxypyridin-3-yl)trifluoroborate CAS 1245906-66-4 properties
Potassium (6-carboxypyridin-3-yl)trifluoroborate CAS 1245906-66-4 properties
An In-Depth Technical Guide to Potassium (6-carboxypyridin-3-yl)trifluoroborate
This guide provides a comprehensive technical overview of Potassium (6-carboxypyridin-3-yl)trifluoroborate, CAS 1245906-66-4, tailored for researchers, chemists, and professionals in drug development. We will delve into its core properties, applications, and the underlying principles that make it a valuable reagent in modern organic synthesis.
Introduction: The Rise of Organotrifluoroborates
In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology.[1] Traditionally, this reaction has relied on boronic acids and esters as the organoboron component. However, these reagents often suffer from drawbacks such as instability towards air and moisture, and a propensity for protodeboronation, which can complicate reaction stoichiometry and purification.[2]
Potassium organotrifluoroborates have emerged as a superior class of reagents that address these limitations.[2] They are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, allowing for indefinite storage and easier handling.[2][3] Potassium (6-carboxypyridin-3-yl)trifluoroborate is a prime example of this class, incorporating a key heteroaromatic pyridine ring, a common scaffold in pharmacologically active molecules. Its bifunctional nature, possessing both a reactive boronate and a modifiable carboxylic acid, makes it a highly versatile building block in medicinal chemistry and materials science.
Core Physicochemical and Safety Profile
Accurate characterization is fundamental to the successful application of any chemical reagent. The key properties of Potassium (6-carboxypyridin-3-yl)trifluoroborate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1245906-66-4 | [4][5] |
| Molecular Formula | C₆H₄BF₃KNO₂ | [4][5][6] |
| Molecular Weight | 229.01 g/mol | [4][5][6] |
| IUPAC Name | Potassium (6-carboxypyridin-3-yl)trifluoroborate | [4] |
| Appearance | White to off-white solid/powder | [7] |
| SMILES | [K+].OC(=O)C1=NC=C(C=C1)(F)F | [4] |
| InChIKey | DYILLNPOUIONKW-UHFFFAOYSA-N | [4] |
| Storage Conditions | Sealed in a dry environment, recommended at 2-8°C for long-term stability. | [5] |
Safety and Handling
As with all laboratory reagents, proper safety protocols are paramount.
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Hazard Identification : This compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[8] It may be harmful if swallowed.[8]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][9]
-
Handling : Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[8][9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]
-
First Aid :
-
Storage : Store in a tightly closed container in a dry and cool place.[5][7]
Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of Potassium (6-carboxypyridin-3-yl)trifluoroborate is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][10] This allows for the efficient formation of a C(sp²)-C(sp²) bond, linking the pyridine core to a variety of aryl or heteroaryl systems.
Mechanism and Rationale
The stability of the trifluoroborate salt is key. The B-F bonds are strong, and the boron atom is tetravalent and anionic, rendering it less susceptible to premature degradation. In the reaction mixture, under the influence of a base, the trifluoroborate is slowly hydrolyzed to release the active boronic acid in situ, which then enters the catalytic cycle. This slow release maintains a low, steady concentration of the reactive species, minimizing side reactions.
The accepted catalytic cycle for this process is illustrated below.
Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
This protocol provides a robust starting point for coupling Potassium (6-carboxypyridin-3-yl)trifluoroborate with a generic aryl bromide. Optimization may be required for specific substrates.
Objective: To synthesize 6-carboxy-3-(aryl)pyridine.
Materials:
-
Potassium (6-carboxypyridin-3-yl)trifluoroborate (1.0 equiv)
-
Aryl bromide (Ar-Br) (1.2 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct) (2-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add Potassium (6-carboxypyridin-3-yl)trifluoroborate, the aryl bromide, PdCl₂(dppf)·CH₂Cl₂, and cesium carbonate.
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Causality: The use of an inert atmosphere (Nitrogen or Argon) is critical. While the trifluoroborate salt is air-stable, the Pd(0) active catalyst, formed in situ, is susceptible to oxidation, which would deactivate it.
-
-
Solvent Addition: Degas the dioxane/water solvent mixture by bubbling an inert gas through it for 15-30 minutes. Add the degassed solvent to the reaction vessel via syringe.
-
Causality: Degassing removes dissolved oxygen, further protecting the catalyst. The aqueous phase is essential for dissolving the base and facilitating the hydrolysis of the trifluoroborate to the active boronic acid. Dioxane is an excellent solvent for the organic components and the palladium complex.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Causality: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition step. Reaction times can vary from 2 to 24 hours depending on the reactivity of the aryl bromide.
-
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with water and an organic solvent like ethyl acetate. c. Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5 to protonate the carboxylic acid. This will precipitate the product or allow for its extraction. d. Extract the product into an organic layer (e.g., ethyl acetate). e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography or recrystallization to yield the pure 6-carboxy-3-(aryl)pyridine.
-
Causality: The acidic workup is crucial for isolating the carboxylic acid product. Purification is necessary to remove residual catalyst, unreacted starting materials, and byproducts.
-
Synthesis Pathway
While not typically synthesized in a standard research lab due to its commercial availability, understanding its formation is valuable. The synthesis of potassium organotrifluoroborates is a robust and scalable process.
Figure 2. Plausible synthesis route to the target compound.
The most common laboratory-scale synthesis involves the conversion of a corresponding boronic acid.[3]
-
Boronic Acid Formation: The precursor, (6-carboxypyridin-3-yl)boronic acid, can be synthesized from a suitable halogenated pyridine, such as 5-bromo-2-pyridinecarboxylic acid, via lithium-halogen exchange followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and subsequent acidic workup.
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Trifluoroborate Salt Formation: The resulting boronic acid is then dissolved in a solvent like methanol. An aqueous solution of potassium hydrogen fluoride (KHF₂) is added, leading to the precipitation of the highly stable potassium (6-carboxypyridin-3-yl)trifluoroborate salt, which can be isolated by simple filtration.[3]
Conclusion
Potassium (6-carboxypyridin-3-yl)trifluoroborate is more than just a substitute for its boronic acid counterpart; it is an enabling tool for modern synthetic chemistry. Its superior stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable building block for creating complex molecules with pyridine scaffolds. For researchers in drug discovery and materials science, mastering the application of this reagent provides a reliable and efficient pathway to novel compounds and functional materials.
References
- Molecules PDF - M
- BLD Pharm. (1245906-66-4|Potassium (6-carboxypyridin-3-yl)
- Hanna Instruments. (2012).
- Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 108(1), 288-325. (Note: This is a general authoritative review, specific link not from search but contextually relevant). A similar sentiment is expressed in: NIH. (n.d.).
- Fisher Scientific.
- Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429.
- ChemWhat. ((6-carboxypyridin-3-yl)
- Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275–286.
- Sigma-Aldrich. (2024).
- TCI Chemicals.
- Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011).
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